N-(4-chloro-2-fluorophenyl)pyridine-4-carboxamide
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Overview
Description
N-(4-chloro-2-fluorophenyl)pyridine-4-carboxamide: is a chemical compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Mechanism of Action
Target of Action
It’s known that pyridine derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These compounds are often used in the development of new useful derivatives .
Mode of Action
It’s known that the biological activities of pyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that pyridine derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
It’s known that pyridine derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
It’s known that the development of organic compounds containing fluorine has been made possible by many recent advances in the agrochemical, pharmaceutical, and functional materials fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2-fluorophenyl)pyridine-4-carboxamide typically involves the reaction of 4-chloro-2-fluoroaniline with pyridine-4-carboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or dimethylformamide (DMF) for several hours .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions: N-(4-chloro-2-fluorophenyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Chemistry: N-(4-chloro-2-fluorophenyl)pyridine-4-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is studied for its potential as an antimicrobial and antiviral agent. Its ability to inhibit the growth of certain bacterial and viral strains makes it a valuable candidate for further investigation .
Medicine: The compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its interactions with specific molecular targets in the body are of particular interest to medicinal chemists .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes .
Comparison with Similar Compounds
- N-(4-chlorophenyl)pyridine-4-carboxamide
- N-(4-fluorophenyl)pyridine-4-carboxamide
- N-(4-bromophenyl)pyridine-4-carboxamide
Comparison: N-(4-chloro-2-fluorophenyl)pyridine-4-carboxamide is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This dual substitution can enhance its biological activity and selectivity compared to similar compounds with only one halogen substituent. The combination of these substituents can also influence the compound’s physicochemical properties, such as solubility and stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2O/c13-9-1-2-11(10(14)7-9)16-12(17)8-3-5-15-6-4-8/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GORUHWRJDZCTAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)NC(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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